Methyl (7-hydroxy-8-((2-hydroxy-4-nitrophenyl)azo)-1-naphthyl)-carbamate
Description
Methyl (7-hydroxy-8-((2-hydroxy-4-nitrophenyl)azo)-1-naphthyl)-carbamate (CAS: 94231-84-2) is an azo-carbamate compound with the molecular formula C₁₈H₁₄N₄O₆ and a molecular weight of 382.3 g/mol . Its IUPAC name is methyl N-[7-hydroxy-8-[(2-hydroxy-4-nitrophenyl)diazenyl]naphthalen-1-yl]carbamate. Key physicochemical properties include:
- Hydrogen bond donors: 3
- Hydrogen bond acceptors: 8
- XLogP3-AA: 3.6 (indicating moderate lipophilicity)
- InChI Key: SVYDTVMSLRWKLE-UHFFFAOYSA-N
The compound features a naphthyl backbone substituted with a hydroxy group, a nitro-functionalized phenylazo group, and a methyl carbamate moiety.
Properties
CAS No. |
94231-84-2 |
|---|---|
Molecular Formula |
C18H14N4O6 |
Molecular Weight |
382.3 g/mol |
IUPAC Name |
methyl N-[7-hydroxy-8-[(2-hydroxy-4-nitrophenyl)diazenyl]naphthalen-1-yl]carbamate |
InChI |
InChI=1S/C18H14N4O6/c1-28-18(25)19-13-4-2-3-10-5-8-14(23)17(16(10)13)21-20-12-7-6-11(22(26)27)9-15(12)24/h2-9,23-24H,1H3,(H,19,25) |
InChI Key |
SVYDTVMSLRWKLE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C=C(C=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL [7-HYDROXY-8-[(2-HYDROXY-4-NITROPHENYL)AZO]-1-NAPHTHYL]-CARBAMATE typically involves the following steps:
Diazotization: The process begins with the diazotization of 2-hydroxy-4-nitroaniline to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 7-hydroxy-1-naphthol to form the azo compound.
Carbamoylation: The final step involves the reaction of the azo compound with methyl isocyanate to form the desired carbamate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time during each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
METHYL [7-HYDROXY-8-[(2-HYDROXY-4-NITROPHENYL)AZO]-1-NAPHTHYL]-CARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophiles like acyl chlorides and alkyl halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, amino derivatives, and substituted carbamates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
METHYL [7-HYDROXY-8-[(2-HYDROXY-4-NITROPHENYL)AZO]-1-NAPHTHYL]-CARBAMATE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of METHYL [7-HYDROXY-8-[(2-HYDROXY-4-NITROPHENYL)AZO]-1-NAPHTHYL]-CARBAMATE involves its interaction with specific molecular targets and pathways. The nitrophenyl azo group can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Table 1: Key Comparison of Properties
Functional Implications :
- Solubility: The chromium complex’s sulphonato group and sodium counterions improve aqueous solubility, making it suitable for textile dyeing. In contrast, the target compound’s moderate lipophilicity (XLogP3-AA = 3.6) favors non-polar solvents .
- Stability : Chromium coordination enhances photostability, a critical advantage for industrial dyes exposed to UV light .
- Synthetic Complexity : The chromium complex requires metal-ion incorporation, increasing synthesis steps compared to the target compound’s straightforward azo coupling .
Comparison with Other Azo-Carbamates
- Nitro Position : The 4-nitro substituent on the phenylazo group in the target compound maximizes resonance stabilization, whereas 3-nitro or 5-nitro analogs exhibit redshifted absorption spectra.
- Carbamate vs. Sulfo Groups : Replacing the carbamate with a sulfonic acid group (e.g., in Acid Red 88) increases hydrophilicity but reduces hydrolytic stability.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl (7-hydroxy-8-((2-hydroxy-4-nitrophenyl)azo)-1-naphthyl)-carbamate, and how can reaction parameters be optimized to improve yield?
- Methodology : Utilize diazo coupling reactions under controlled pH (5–7) and low temperature (0–5°C) to stabilize the azo intermediate. Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography with silica gel. Confirm purity via HPLC and characterize using -/-NMR to verify substituent positions and carbamate integrity .
- Key Parameters : Adjust stoichiometry of the nitroaniline precursor and naphthol derivative to minimize side products. Use acetic acid or DMF as solvents to enhance solubility of aromatic intermediates.
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodology :
- UV-Vis Spectroscopy : Identify π→π* and n→π* transitions in the azo group (λ~400–500 nm) and nitrophenyl moiety (λ~300–350 nm) to assess conjugation effects .
- FT-IR : Confirm hydroxyl (3200–3600 cm), nitro (1520–1350 cm), and carbamate C=O (1680–1720 cm) stretches .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns to distinguish positional isomers.
Advanced Research Questions
Q. How can computational modeling predict tautomeric equilibria between azo and quinone-hydrazone forms in this compound?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to compare energy minima of tautomers. Solvent effects (e.g., water, DMSO) can be modeled using the polarizable continuum model (PCM). Validate predictions with -NMR chemical shifts in deuterated solvents .
- Challenges : Account for intramolecular hydrogen bonding between hydroxyl and azo groups, which stabilizes specific tautomers.
Q. What crystallographic challenges arise during X-ray diffraction analysis, and how can SHELX refine disordered structures?
- Methodology :
- Data Collection : Resolve positional disorder in the nitro and carbamate groups using high-resolution (<1.0 Å) data.
- Refinement (SHELXL) : Apply restraints/constraints for thermal parameters of overlapping atoms. Use PART instructions to model disorder and validate with R-factor convergence .
- ORTEP-3 Visualization : Generate thermal ellipsoid plots to highlight regions of high anisotropy .
Q. How do intermolecular interactions influence the compound’s supramolecular assembly in the solid state?
- Methodology : Analyze Hirshfeld surfaces to quantify hydrogen-bonding (O–H···O/N) and π-π stacking interactions. Compare packing motifs across polymorphs using Mercury software. Correlate with solubility and stability data .
Contradiction Analysis & Experimental Design
Q. Conflicting reports exist about the compound’s stability under UV light. How can experimental design resolve this?
- Methodology :
- Controlled Irradiation Studies : Expose samples to UV-A (315–400 nm) and UV-B (280–315 nm) in quartz cells. Monitor degradation via HPLC and UV-Vis.
- Mechanistic Insight : Use ESR spectroscopy to detect radical intermediates. Compare with computational predictions of bond dissociation energies .
- Variables : Control oxygen levels (inert vs. ambient atmosphere) and solvent polarity to isolate degradation pathways.
Q. Why do synthesis yields vary significantly across literature reports, and how can reproducibility be improved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
